2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine
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Overview
Description
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is a heterocyclic compound that features a unique trioxonine ring structure fused with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted naphthalene derivatives .
Scientific Research Applications
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine
- 2,3,5,6-Tetrahydro-1,4,7-oxonine
Uniqueness
2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine is unique due to its fused trioxonine and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
CAS No. |
36307-54-7 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
11,14,17-trioxatricyclo[8.7.0.03,8]heptadeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C14H14O3/c1-2-4-12-10-14-13(9-11(12)3-1)16-7-5-15-6-8-17-14/h1-4,9-10H,5-8H2 |
InChI Key |
HKBHRNFAVYXVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=CC=CC=C3C=C2OCCO1 |
Origin of Product |
United States |
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